molecular formula C16H17NO3S B2747041 3-(benzenesulfonyl)-N-benzylpropanamide CAS No. 141884-58-4

3-(benzenesulfonyl)-N-benzylpropanamide

Cat. No. B2747041
CAS RN: 141884-58-4
M. Wt: 303.38
InChI Key: TWKDDNZOGNIGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(benzenesulfonyl)-N-benzylpropanamide” is a complex organic compound. It likely contains a benzene ring (a six-carbon ring structure common in organic chemistry), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom), and a propanamide group (a three-carbon chain with a nitrogen atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzene ring, the addition of the sulfonyl group, and the attachment of the propanamide group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of “3-(benzenesulfonyl)-N-benzylpropanamide” would likely be complex, with the benzene ring, sulfonyl group, and propanamide group all contributing to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “3-(benzenesulfonyl)-N-benzylpropanamide” would depend on the specific conditions and reactants present. The benzene ring, sulfonyl group, and propanamide group would all likely participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(benzenesulfonyl)-N-benzylpropanamide” would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Neurotoxicity Studies

  • N-Butyl benzenesulfonamide, a related compound, has been found to be neurotoxic, causing motor dysfunction and histopathological changes in the central nervous system of rabbits (Strong et al., 2004).

Synthesis and Biological Evaluation

  • Novel benzenesulfonamide derivatives have been synthesized and evaluated for their antitumor activity, showing promising results against certain cancer cell lines (Fahim & Shalaby, 2019).

Chemical Reactivity and Catalysis

  • Benzenesulfonamides have been used in oxidative cross-coupling reactions with alkenes, leading to the production of various derivatives in high yields (Miura et al., 1998).

Materials Science Applications

  • Sulfonate functionalized materials, including those derived from benzenesulfonic acid, have been studied for their potential in environmental applications, such as the removal of organic dyes from wastewater (Lei et al., 2020).

Medicinal Chemistry

  • Phenyl benzenesulfonylhydrazides, structurally related to benzenesulfonamides, have been identified as potent inhibitors of indoleamine 2,3-dioxygenase, a target for anti-cancer therapy (Cheng et al., 2014).

Molecular Docking and Computational Studies

  • Benzenesulfonamide derivatives have been subjected to molecular docking and density functional theory (DFT) calculations to understand their interactions and properties at the molecular level (Alyar et al., 2019).

Safety and Hazards

The safety and hazards associated with “3-(benzenesulfonyl)-N-benzylpropanamide” would depend on its specific structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on “3-(benzenesulfonyl)-N-benzylpropanamide” would likely involve further exploration of its synthesis, properties, and potential applications .

properties

IUPAC Name

3-(benzenesulfonyl)-N-benzylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-16(17-13-14-7-3-1-4-8-14)11-12-21(19,20)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKDDNZOGNIGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090322
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(benzenesulfonyl)-N-benzylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.